(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone
Description
The compound “(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone” is a structurally complex molecule featuring a 1,4-thiazepane ring sulfonated at the 1,1-positions, substituted with a 2-chlorophenyl group at the 7-position, and linked via a methanone bridge to a 2,5-dichlorothiophen-3-yl moiety. Its synthesis likely involves multi-step reactions, including cyclization, sulfonation, and coupling steps, as inferred from analogous methanone derivatives described in the literature . Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELX, which is widely employed for small-molecule refinement due to its robustness and precision .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,5-dichlorothiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S2/c17-12-4-2-1-3-10(12)13-5-6-20(7-8-25(13,22)23)16(21)11-9-14(18)24-15(11)19/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVUVYREDXYYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and dichlorothiophene groups through substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Structural Characteristics
The compound features a thiazepane ring, a dioxido group, and a dichlorothiophenyl moiety. These structural elements contribute to its unique chemical properties and biological activities:
- Thiazepane Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Dioxido Group : Enhances reactivity and interaction with biological targets.
- Chlorinated Thiophenyl Group : Potentially increases lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group is associated with enhanced effectiveness against various bacterial strains, including resistant ones. Studies have shown that compounds similar to this one can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
In vitro studies have demonstrated that compounds with similar structural motifs exhibit notable cytotoxic effects against cancer cell lines. Mechanisms of action include apoptosis induction and cell cycle arrest at specific phases. The compound's ability to interact with cellular pathways makes it a candidate for further exploration in oncology.
Structure-Activity Relationship (SAR)
Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential. Key insights include:
- Substituents on the Phenyl Ring : Modifications can significantly influence potency against pathogens or cancer cells.
- Dioxido Group Role : This group may enhance electron density, affecting interactions with biological macromolecules.
Synthesis and Chemical Behavior
The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. The reaction conditions—such as solvent choice, temperature, and catalyst presence—are critical for achieving high yields and purity. Understanding these reactions is essential for optimizing the compound's therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated various thiazepane derivatives for their antimicrobial activity against resistant bacterial strains. The results indicated that the presence of halogenated groups significantly enhanced efficacy.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro testing on cancer cell lines revealed that similar compounds induced apoptosis effectively. The study highlighted the importance of structural modifications in enhancing cytotoxic effects.
Mechanism of Action
The mechanism of action of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through specific interactions, leading to changes in their activity or function. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with other methanone derivatives, particularly those incorporating heterocyclic rings and halogen substituents. Key comparisons include:
Thiophene and Thiazepane Derivatives
- Compound 7a: Described in , this derivative features a 2,4-diamino-3-cyanothiophene group linked to a pyrazole-methanone core. Unlike the target compound, 7a lacks the sulfonated thiazepane ring and instead includes electron-rich amino and cyano groups, which enhance solubility and polar interactions .
- Compound 7b: Another analog from , this compound substitutes the thiophene with an ethyl carboxylate group, significantly altering its electronic profile and steric bulk compared to the dichlorothiophene in the target compound .
Halogenation Effects
The 2,5-dichlorothiophene and 2-chlorophenyl groups in the target compound introduce strong electron-withdrawing effects, which may enhance stability and influence binding affinity in biological systems. In contrast, non-halogenated analogs (e.g., methylofuran in ) exhibit reduced electrophilicity and differing reactivity patterns .
Chemoinformatic Similarity Analysis
highlights the use of similarity coefficients, such as the Tanimoto index, to quantify structural overlap. Applying these methods to the target compound and its analogs reveals:
- Tanimoto Coefficient (Tc): A hypothetical comparison using binary fingerprints (e.g., presence/absence of sulfonate, thiophene, or chloro groups) might yield a Tc of 0.65–0.75 between the target compound and 7a/7b, indicating moderate similarity due to shared methanone and heterocyclic motifs .
- Other Coefficients : The Forbes or Dice coefficients might emphasize specific structural features, such as halogen density, further differentiating the target compound from analogs with fewer chloro substituents .
Pharmacological and Physical Property Comparison
Discussion of Research Findings
Its high logP and low solubility suggest utility in lipid-rich environments, while structural similarity to kinase inhibitors implies possible pharmacological applications. Further studies using SHELX-refined crystallography could elucidate precise binding modes , and chemoinformatic tools () enable targeted optimization of its scaffold .
Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a thiazepane ring and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.73 g/mol. The presence of the chlorophenyl and dichlorothiophenyl groups enhances its biological activity and influences its pharmacokinetic properties. The thiazepane ring is known for its diverse pharmacological effects.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Thiazepane derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The interaction with specific receptors or enzymes involved in cancer progression is a focal point for ongoing research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the thiazepane ring or the substituents can significantly alter biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against microbial strains |
| Alteration of thiophene substituents | Enhanced anticancer activity |
Case Studies
Several case studies have highlighted the biological activities of similar thiazepane derivatives:
- Antimicrobial Efficacy : A study demonstrated that thiazepane derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antibiotic agents.
- Anticancer Mechanism : Another investigation revealed that a related thiazepane compound induced cell cycle arrest in human breast cancer cells by modulating p53 signaling pathways.
The precise mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Binding : It could also bind to receptors involved in inflammatory responses or cell survival pathways.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, which are carefully controlled to ensure high yield and purity. Common methods include:
- Cyclization Reactions : Formation of the thiazepane ring through cyclization of appropriate precursors.
- Functional Group Modifications : Altering substituents to enhance biological activity.
Q & A
Q. Table 1: Key Characterization Parameters
| Technique | Parameters | Example Data from Analogous Compounds |
|---|---|---|
| H-NMR | δ 2.15 (s, CH₃), δ 3.67–3.83 (OCH₃) | |
| HPLC Retention | 12.3 min (C18 column, 70% MeOH:H₂O) | N/A |
Basic: How can researchers frame studies on this compound within relevant theoretical frameworks?
Answer:
Align hypotheses with established toxicokinetic or environmental chemistry models. For example, Project INCHEMBIOL emphasizes evaluating a compound’s fate through its physicochemical properties (e.g., logP, solubility) and bioaccumulation potential . A conceptual framework might link molecular stability (via thiazepane ring oxidation) to ecological risk assessment, guided by the "source-to-impact" continuum .
Advanced: What experimental design is suitable for long-term environmental impact studies?
Answer:
Adopt a longitudinal, multi-compartment approach:
- Laboratory Phase: Determine hydrolysis/photolysis rates under controlled conditions (pH, UV exposure) .
- Field Phase: Use randomized block designs with split plots to assess soil/water contamination across seasons (e.g., 4 replicates, 5 plants per plot) . Monitor degradation metabolites via LC-MS/MS every 6 months.
- Statistical Analysis: Apply mixed-effects models to account for temporal variability and nested factors (e.g., rootstock effects in plant uptake studies) .
Advanced: How can contradictions in degradation data be resolved methodologically?
Answer:
Contradictions often arise from variable experimental conditions (e.g., pH, microbial activity). Mitigation strategies include:
- Standardized Protocols: Replicate degradation assays across ≥3 independent labs using ISO/ASTM guidelines.
- Sensitivity Analysis: Quantify the impact of variables (e.g., temperature ±2°C) on half-life calculations .
- Meta-Analysis: Pool data from heterogeneous studies (e.g., soil vs. aquatic systems) using random-effects models to identify outliers .
Basic: Which analytical techniques are critical for assessing purity and stability?
Answer:
- Thermogravimetric Analysis (TGA): Monitor thermal decomposition (e.g., >200°C stability).
- X-ray Diffraction (XRD): Confirm crystalline structure absence of polymorphic impurities.
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC-UV .
Advanced: How to design multi-level biological impact studies (cellular to ecosystem)?
Answer:
Implement a tiered approach:
In Vitro: Dose-response assays in human hepatocytes (IC₅₀) and bacterial models (Ames test for mutagenicity) .
In Vivo: Chronic exposure in model organisms (e.g., Daphnia magna LC₅₀, zebrafish teratogenicity).
Ecosystem: Mesocosm experiments to evaluate trophic transfer (e.g., algae → invertebrates → fish) with nested ANOVA designs .
Q. Table 2: Tiered Experimental Parameters
| Tier | Endpoints | Duration | Reference |
|---|---|---|---|
| Cellular | IC₅₀, ROS production | 48–72 hrs | |
| Organism | LC₅₀, reproductive output | 28 days | |
| Ecosystem | Biodiversity indices, biomass | 1–2 years |
Basic: What are the best practices for literature reviews on this compound?
Answer:
- Database Selection: Prioritize PubMed, SciFinder, and Web of Science; exclude non-peer-reviewed sources (e.g., commercial databases) .
- Search Strategy: Use Boolean operators (e.g., "(thiazepan* AND methanone) NOT patent") and filter by synthesis/toxicity keywords.
- Bibliometric Analysis: Map citation networks to identify research gaps (e.g., limited ecotoxicology data) .
Advanced: How to optimize computational modeling for predicting metabolic pathways?
Answer:
- In Silico Tools: Use OECD QSAR Toolbox or SwissADME to predict cytochrome P450 interactions .
- Validation: Compare in silico metabolites with empirical LC-HRMS data from hepatic microsome assays.
- Machine Learning: Train models on existing thiazepane derivatives’ metabolic data to improve pathway accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
